N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide

Medicinal Chemistry Structure-Activity Relationship Spectral Characterization

N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide is a fully synthetic, small-molecule hydrazide derivative belonging to the 1,2-benzisothiazole-1,1-dioxide (saccharin sulfone) chemotype. Its molecular formula is C16H15N3O4S with a molecular weight of 345.37 g/mol.

Molecular Formula C16H15N3O4S
Molecular Weight 345.4 g/mol
Cat. No. B11619909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide
Molecular FormulaC16H15N3O4S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C16H15N3O4S/c1-19(17-16(20)11-7-3-5-9-13(11)23-2)15-12-8-4-6-10-14(12)24(21,22)18-15/h3-10H,1-2H3,(H,17,20)
InChIKeyYKFDBRVYHYSETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide is a fully synthetic, small-molecule hydrazide derivative belonging to the 1,2-benzisothiazole-1,1-dioxide (saccharin sulfone) chemotype. Its molecular formula is C16H15N3O4S with a molecular weight of 345.37 g/mol. The compound incorporates three pharmacophoric elements: a benzisothiazole-1,1-dioxide heterocycle, an N'-methylhydrazine linker, and a 2-methoxybenzoyl acyl group. This scaffold is explicitly claimed within patent families directed to inhibitors of the YAP/TAZ–TEAD protein–protein interaction [1] and has been evaluated as part of broader antimicrobial hydrazide-hydrazone series [2]. The compound is supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails for N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide: Key Structure–Activity Drivers


Within the 1,2-benzisothiazole-1,1-dioxide hydrazide series, biological performance is acutely sensitive to the nature of the hydrazine substituent and the acyl group. The N'-methyl group on the hydrazine linker distinguishes this compound from the unsubstituted hydrazide analog N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide (C15H13N3O4S, MW 331.35) [1]. This methylation eliminates a hydrogen-bond donor, alters the conformational landscape of the hydrazide bond, and modulates lipophilicity, which has been shown to directly impact antimicrobial potency in QSAR models of 1,2-benzisothiazole hydrazones [2]. Furthermore, the 2-methoxybenzoyl group provides a distinct electronic and steric environment compared to analogs bearing furan-2-carbohydrazide or sulfonohydrazide side chains, making simple within-class substitution unreliable without quantitative reappraisal of potency, selectivity, and solubility.

Quantitative Differentiation Evidence for N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide Against Closest Analogs


Structural Comparison: N'-Methyl vs. N'-H Hydrazide with 2-Methoxybenzoyl Group

The target compound (C16H15N3O4S; MW 345.37) possesses an N'-methyl substituent that is absent in the closest structural analog, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide (C15H13N3O4S; MW 331.35). This methylation is evidenced by an increase in molecular weight of +14 Da (+CH2) and is corroborated by 1H NMR spectral differences in the hydrazide NH/CH region. The unsubstituted analog displays a signal for the NH proton (exchangeable), whereas the target compound displays an N'-CH3 singlet (3H) characteristic of the N-methyl hydrazine substructure [1].

Medicinal Chemistry Structure-Activity Relationship Spectral Characterization

YAP/TAZ-TEAD Inhibitory Scaffold: Incorporation in Patent Claims

The target compound falls within the general structural formula (I) of patent WO2018185266 A1, which claims dioxobenzothiazolyl hydrazides as inhibitors of the YAP/TAZ-TEAD interaction. The patent specifically exemplifies N'-substituted hydrazide derivatives bearing a 2-methoxybenzoyl or analogous aryl-acyl moiety [1]. The corresponding hydrazone derivative, 4-[(E)-[1,1-dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol (CAS 2095165-70-9), is explicitly disclosed as an intermediate for YAP/TAZ-TEAD inhibitors . In contrast, unsubstituted hydrazide analogs (N'-H) are not exemplified as active entities within this patent space, suggesting the N'-methyl group is a critical structural determinant for target engagement.

Cancer Therapeutics YAP/TAZ-TEAD Inhibition Malignant Mesothelioma

Antimicrobial Potential: Class-Level Activity of Cyclic 1,2-Benzisothiazole Hydrazides

In a comprehensive study by Vicini et al., cyclic 1,2-benzisothiazole parent hydrazides (compounds 1 and 4) demonstrated good antibacterial activity against Gram-positive bacteria including Bacillus subtilis and Staphylococcus aureus [1]. In contrast, acyclic 1,2-benzisothiazole hydrazides (compounds 2, 3, and 5) and their hydrazone derivatives were found inactive, with MIC values >100 µg/mL against all tested strains [1]. The target compound, as a substituted cyclic hydrazide (benzisothiazole-1,1-dioxide core with N'-methyl-N'-acyl substitution), is structurally aligned with the active cyclic series rather than the inactive acyclic series. While specific MIC data for the target compound have not been publicly reported, the class-level structure-activity relationship indicates that the cyclic benzisothiazole-1,1-dioxide hydrazide scaffold is a prerequisite for antimicrobial activity, and the N'-methyl substitution may further modulate potency through lipophilicity effects identified in QSAR models [1].

Antimicrobial Gram-positive Bacteria Minimum Inhibitory Concentration

Solubility and Formulation-Relevant Physicochemical Profile: Hydrazide vs. Hydrazone

The target compound contains a hydrazide NH group (one hydrogen bond donor) in addition to the benzisothiazole-1,1-dioxide sulfone moiety (hydrogen bond acceptor). The closely related hydrazone derivative 4-[(E)-[1,1-dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol (CAS 2095165-70-9; C16H15N3O4S; MW 345.37) replaces the hydrazide carbonyl with a hydrazono (C=N) linkage and incorporates a phenolic -OH group, resulting in two hydrogen bond donors vs. one for the target compound. This structural difference predicts that the hydrazide form (target) will exhibit lower aqueous solubility but improved membrane permeability compared to the phenolic hydrazone, a trade-off that must be considered for in vitro assay design and formulation development [1].

Drug-likeness Solubility Hydrogen Bond Donors

Best-Fit Research and Industrial Application Scenarios for N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide


YAP/TAZ-TEAD Inhibitor Lead Optimization Programs in Oncology

This compound is a direct chemical entry point into the dioxobenzothiazolyl hydrazide series claimed in WO2018185266 A1 for inhibiting the YAP/TAZ-TEAD protein-protein interaction, a validated oncology target in malignant mesothelioma and other solid tumors [1]. Its N'-methyl substitution aligns with the pharmacophore requirements inferred from patent-exemplified analogs, making it suitable for hit-to-lead optimization, structure-activity relationship expansion, and selectivity profiling against TEAD isoforms.

Antimicrobial Screening Cascades Targeting Gram-Positive Pathogens

Based on the class-level SAR demonstrating that cyclic 1,2-benzisothiazole-1,1-dioxide hydrazides possess antibacterial activity against Bacillus subtilis and Staphylococcus aureus (MIC values in the low µg/mL range) while acyclic analogs are inactive (MIC >100 µg/mL) [2], the target compound is the correct chemotype for inclusion in antimicrobial screening cascades. Procurement for MIC determination, time-kill kinetics, and resistance frequency studies is scientifically justified.

Focused Chemical Library Design for Covalent Inhibitor Discovery

The hydrazide functional group in the target compound offers a reactive handle for covalent probe design. The 1,2-benzisothiazole-1,1-dioxide core is a mechanism-based inhibitory scaffold previously explored for serine protease inhibition (e.g., human leukocyte elastase) [3]. The target compound can serve as a key intermediate for synthesizing activity-based probes or covalent inhibitors targeting nucleophilic active-site residues.

Analytical Reference Standard and Spectral Database Expansion

The N'-methyl substitution distinguishes this compound spectroscopically from the N'-unsubstituted analog (MW 331.35) [4]. The compound can be used as an analytical reference standard for LC-MS/MS method development, NMR spectral library expansion, and quality control of synthetic batches within the benzisothiazole-1,1-dioxide hydrazide series.

Quote Request

Request a Quote for N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.